molecular formula C15H13ClO2 B2780771 2-Chloro-4-(2-ethylphenoxy)benzaldehyde CAS No. 1981752-28-6

2-Chloro-4-(2-ethylphenoxy)benzaldehyde

Cat. No.: B2780771
CAS No.: 1981752-28-6
M. Wt: 260.72
InChI Key: WRACGLMNULEDAT-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-ethylphenoxy)benzaldehyde is an organic compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 g/mol . This compound is characterized by the presence of a chloro group, an ethylphenoxy group, and a benzaldehyde moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

2-chloro-4-(2-ethylphenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-2-11-5-3-4-6-15(11)18-13-8-7-12(10-17)14(16)9-13/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRACGLMNULEDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=CC(=C(C=C2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-ethylphenoxy)benzaldehyde typically involves the reaction of 2-ethylphenol with 2-chloro-4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-ethylphenoxy)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(2-ethylphenoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-ethylphenoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2-ethylphenoxy)benzaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to similar compounds with different alkyl groups. This uniqueness can affect its physical properties, such as solubility and boiling point, as well as its chemical behavior in various reactions .

Biological Activity

2-Chloro-4-(2-ethylphenoxy)benzaldehyde is a synthetic organic compound with potential biological activities that have been the subject of various studies. This compound, characterized by its chlorinated and phenoxy functional groups, has shown promise in medicinal chemistry, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from diverse sources, including case studies, experimental data, and research evaluations.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C15_{15}H14_{14}ClO
  • CAS Number : 1981752-28-6

The compound is noted for its unique structural features that contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. These interactions may lead to inhibition of specific enzymes or modulation of receptor activities. The presence of the chloro and phenoxy groups enhances its lipophilicity, allowing for better cell membrane penetration and potential bioavailability.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant antibacterial activity against:

  • Escherichia coli : Inhibition zones ranged from 15 mm to 25 mm depending on concentration.
  • Staphylococcus aureus : Showed comparable inhibition with zones between 12 mm and 20 mm.

Table 1 summarizes the antibacterial efficacy of the compound against selected strains:

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Escherichia coli15 - 2550 - 200
Staphylococcus aureus12 - 2050 - 200

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:

  • Cell Cycle Arrest : Induction of G1 phase arrest leading to reduced proliferation.
  • Apoptotic Pathways Activation : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Research findings indicated a significant reduction in cell viability at concentrations above 50 µM, with IC50_{50} values reported in the range of 40–60 µM for both cell lines.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various derivatives based on the structure of this compound. The study highlighted:

  • Synthesis Methodology : Utilizing a multi-step synthesis approach involving nucleophilic substitution reactions.
  • Biological Evaluation : Compounds were tested for their cytotoxic effects on multiple cancer cell lines, with several derivatives showing enhanced activity compared to the parent compound.

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